![molecular formula C14H14BrN B3015878 N-[(3-溴苯基)甲基]-N-甲基苯胺 CAS No. 16547-15-2](/img/structure/B3015878.png)

N-[(3-溴苯基)甲基]-N-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

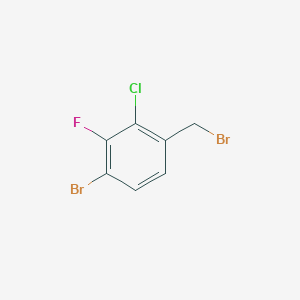

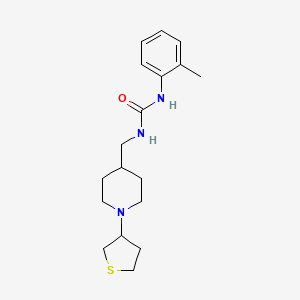

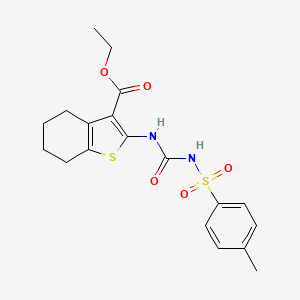

“N-[(3-bromophenyl)methyl]-N-methylaniline” is a chemical compound with the molecular formula C14H14BrN . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “N-[(3-bromophenyl)methyl]-N-methylaniline” can be represented by the InChI code: 1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 . This indicates that the molecule consists of a bromophenyl group and a methylaniline group connected by a methylene bridge .Physical And Chemical Properties Analysis

“N-[(3-bromophenyl)methyl]-N-methylaniline” has a molecular weight of 276.18 .科学研究应用

化学合成与催化

N-[(3-溴苯基)甲基]-N-甲基苯胺及其衍生物用于各种化学合成工艺。例如,它们参与区域选择性锆介导的交叉偶联反应,其中 N-(2-溴烯丙基)-N-甲基苯胺转化为炔丙胺-二茂锆配合物,能够与烯烃和二苯甲酮进行插入反应 (Barluenga, Sanz, & Fañanás, 1995)。此外,这些化合物用于大规模合成,例如千克级生产联苯羧酸衍生物,证明了它们在工业化学过程中的用途 (Ennis, McManus, Wood-Kaczmar, Richardson, Smith, & Carstairs, 1999)。

非线性光学性质探索

已经进行研究以探索某些衍生物的非线性光学性质,如 (E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺类似物。这些研究深入研究了这些化合物的合成、反应性和结构特征,提供了对其在光电子学和光子学中的潜在应用的见解 (Rizwan 等,2021)。

聚合物和材料科学

N-甲基苯胺衍生物在聚合物和材料科学中也发挥着重要作用。研究表明它们参与聚合物的化学和电化学合成,例如聚二苯胺和聚-N-甲基苯胺,由于其导电性能,它们在电子和材料工程中得到应用 (Comisso, Daolio, Mengoli, Salmaso, Zecchin, & Zotti, 1988)。

药物化学

在药物化学领域,N-[(3-溴苯基)甲基]-N-甲基苯胺衍生物因其潜在的生物活性而受到探索。例如,从这些化合物衍生的 N-甲基-N-苯基-3-苯氧基苯胺的合成表明在药理学中可能的应用,表明具有抗肿瘤、抗癌和抗血栓活性 (Popov, Korchagina, & Karataeva, 2013)。

催化应用

这些化合物还用于催化应用,正如 BPh3 催化的 CO2 和苯基硅烷胺的 N-甲基化研究所示,突出了它们在催化反应中的作用,这可能对有机化学和工业过程产生更广泛的影响 (Ratanasak, Murata, Adachi, Hasegawa, & Ema, 2022)。

作用机制

Target of Action

Similar compounds, such as benzamide derivatives, have been found to interact with various receptors and enzymes

Mode of Action

Bromophenols, which share a similar structure, are produced by electrophilic halogenation of phenol with bromine This suggests that the compound might interact with its targets through electrophilic substitution reactions

Biochemical Pathways

It’s worth noting that bromophenols and similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This could imply potential involvement in biochemical pathways related to carbon-carbon bond formation or modification.

Pharmacokinetics

The compound’s molecular weight (18605 g/mol) and its predicted water solubility (30407 mg/L) suggest that it might be well-absorbed and distributed in the body . Further pharmacokinetic studies are needed to confirm these predictions and to understand the compound’s metabolism and excretion.

Result of Action

Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects

Action Environment

The action of N-[(3-bromophenyl)methyl]-N-methylaniline could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions, in which similar compounds are involved, are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a wide range of conditions.

属性

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPJOPNFFJIBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Br)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

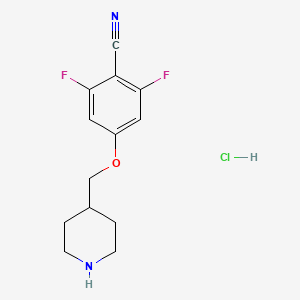

![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B3015798.png)

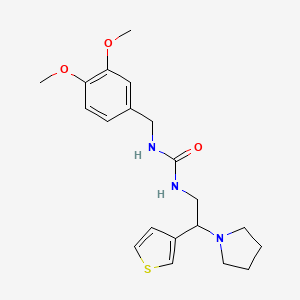

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015804.png)

![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)